molecular formula C16H10ClN3 B8300717 1-(2-Chloropyridine-4-yl)-4-phenyl-1H-pyrrole-3-carbonitrile

1-(2-Chloropyridine-4-yl)-4-phenyl-1H-pyrrole-3-carbonitrile

Cat. No. B8300717
M. Wt: 279.72 g/mol
InChI Key: FCUWTYXIDHJZQI-UHFFFAOYSA-N
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Patent
US09023882B2

Procedure details

To a solution of 4-phenyl-1H-pyrrole-3-carbonitrile (0.168 g), cupper (I) iodide (0.019 g), N,N-dimethyl grycine (0.021 g) and cesium carbonate (0.325 g) in dimethylsulfoxide (10 mL) was added 2-chloro-4-iodopyridine (0.287 g) at room temperature, and this mixture was at 180° C. in a sealed tube under microwave irradiation for 5 minutes. After cooling to ambient temperature, this reaction mixture was diluted with dichloromethane and water, and the insoluble material was removed by filtered though a Celite pad. This organic layer was separated and this organic solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane=80/20) to give the title compound (0.16 g).
Quantity
0.168 g
Type
reactant
Reaction Step One
Quantity
0.019 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
0.325 g
Type
reactant
Reaction Step One
Quantity
0.287 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:8]([C:12]#[N:13])=[CH:9][NH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[I-].C(=O)([O-])[O-].[Cs+].[Cs+].[Cl:21][C:22]1[CH:27]=[C:26](I)[CH:25]=[CH:24][N:23]=1>CS(C)=O.ClCCl.O>[Cl:21][C:22]1[CH:27]=[C:26]([N:10]2[CH:11]=[C:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)[C:8]([C:12]#[N:13])=[CH:9]2)[CH:25]=[CH:24][N:23]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.168 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C(=CNC1)C#N
Name
Quantity
0.019 g
Type
reactant
Smiles
[I-]
Name
cesium carbonate
Quantity
0.325 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.287 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)I
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
this mixture was at 180° C. in a sealed tube under microwave irradiation for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the insoluble material was removed
FILTRATION
Type
FILTRATION
Details
by filtered though a Celite pad
CUSTOM
Type
CUSTOM
Details
This organic layer was separated
CUSTOM
Type
CUSTOM
Details
this organic solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane=80/20)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)N1C=C(C(=C1)C1=CC=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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